molecular formula C10H13FN4O3S B060378 4-Amino-5-fluoro-1-[2-[2-(hydroxymethyl)-4-oxo-thiazolidin-3-yl]ethyl]pyrimidin-2-one CAS No. 181507-37-9

4-Amino-5-fluoro-1-[2-[2-(hydroxymethyl)-4-oxo-thiazolidin-3-yl]ethyl]pyrimidin-2-one

Cat. No. B060378
M. Wt: 288.3 g/mol
InChI Key: KIBYNOSVQCZDBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-5-fluoro-1-[2-[2-(hydroxymethyl)-4-oxo-thiazolidin-3-yl]ethyl]pyrimidin-2-one, also known as PNU-159682, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a pyrimidine derivative that belongs to the thiazolidinone class of compounds. This compound has attracted significant interest due to its unique properties, which make it a promising tool for investigating various biological processes.

Mechanism Of Action

The mechanism of action of 4-Amino-5-fluoro-1-[2-[2-(hydroxymethyl)-4-oxo-thiazolidin-3-yl]ethyl]pyrimidin-2-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 4-Amino-5-fluoro-1-[2-[2-(hydroxymethyl)-4-oxo-thiazolidin-3-yl]ethyl]pyrimidin-2-one has also been shown to inhibit the activity of various kinases, including protein kinase C (PKC) and extracellular signal-regulated kinase (ERK), which are involved in cell signaling pathways.

Biochemical And Physiological Effects

4-Amino-5-fluoro-1-[2-[2-(hydroxymethyl)-4-oxo-thiazolidin-3-yl]ethyl]pyrimidin-2-one has a range of biochemical and physiological effects that make it a promising tool for investigating various biological processes. It has been shown to inhibit the growth of cancer cells and to have anti-inflammatory effects. 4-Amino-5-fluoro-1-[2-[2-(hydroxymethyl)-4-oxo-thiazolidin-3-yl]ethyl]pyrimidin-2-one has also been shown to have antiviral effects against several viruses, including HIV and hepatitis C virus.

Advantages And Limitations For Lab Experiments

The advantages of 4-Amino-5-fluoro-1-[2-[2-(hydroxymethyl)-4-oxo-thiazolidin-3-yl]ethyl]pyrimidin-2-one for lab experiments include its unique properties, which make it a promising tool for investigating various biological processes. Its anti-inflammatory, anti-cancer, and anti-viral effects make it a valuable tool for studying these processes in vitro and in vivo. However, the limitations of 4-Amino-5-fluoro-1-[2-[2-(hydroxymethyl)-4-oxo-thiazolidin-3-yl]ethyl]pyrimidin-2-one include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 4-Amino-5-fluoro-1-[2-[2-(hydroxymethyl)-4-oxo-thiazolidin-3-yl]ethyl]pyrimidin-2-one. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer and viral infections. Another area of interest is its potential use as a tool for investigating the mechanisms of action of various biological processes. Further research is needed to fully understand the biochemical and physiological effects of 4-Amino-5-fluoro-1-[2-[2-(hydroxymethyl)-4-oxo-thiazolidin-3-yl]ethyl]pyrimidin-2-one and to develop new applications for this promising compound.

Synthesis Methods

The synthesis of 4-Amino-5-fluoro-1-[2-[2-(hydroxymethyl)-4-oxo-thiazolidin-3-yl]ethyl]pyrimidin-2-one involves a multi-step process that begins with the reaction of 4-amino-5-fluoropyrimidine with ethyl 2-bromoacetate. This reaction yields ethyl 4-amino-5-fluoro-2-(2-bromoacetyl)pyrimidine, which is then reacted with thiosemicarbazide to form 4-amino-5-fluoro-1-(2-(thiosemicarbazido)ethyl)pyrimidine. This intermediate is then reacted with formaldehyde to produce the final product, 4-Amino-5-fluoro-1-[2-[2-(hydroxymethyl)-4-oxo-thiazolidin-3-yl]ethyl]pyrimidin-2-one.

Scientific Research Applications

4-Amino-5-fluoro-1-[2-[2-(hydroxymethyl)-4-oxo-thiazolidin-3-yl]ethyl]pyrimidin-2-one has been extensively studied for its potential use in scientific research. It has been shown to have a range of bioactive properties, including anti-inflammatory, anti-cancer, and anti-viral effects. One of the most promising areas of research for 4-Amino-5-fluoro-1-[2-[2-(hydroxymethyl)-4-oxo-thiazolidin-3-yl]ethyl]pyrimidin-2-one is its potential use as a tool for investigating the mechanisms of action of various biological processes.

properties

CAS RN

181507-37-9

Product Name

4-Amino-5-fluoro-1-[2-[2-(hydroxymethyl)-4-oxo-thiazolidin-3-yl]ethyl]pyrimidin-2-one

Molecular Formula

C10H13FN4O3S

Molecular Weight

288.3 g/mol

IUPAC Name

3-[2-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)ethyl]-2-(hydroxymethyl)-1,3-thiazolidin-4-one

InChI

InChI=1S/C10H13FN4O3S/c11-6-3-14(10(18)13-9(6)12)1-2-15-7(17)5-19-8(15)4-16/h3,8,16H,1-2,4-5H2,(H2,12,13,18)

InChI Key

KIBYNOSVQCZDBT-UHFFFAOYSA-N

SMILES

C1C(=O)N(C(S1)CO)CCN2C=C(C(=NC2=O)N)F

Canonical SMILES

C1C(=O)N(C(S1)CO)CCN2C=C(C(=NC2=O)N)F

synonyms

4-amino-5-fluoro-1-[2-[2-(hydroxymethyl)-4-oxo-thiazolidin-3-yl]ethyl] pyrimidin-2-one

Origin of Product

United States

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